1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane
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Overview
Description
1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane is an organic compound with the molecular formula C₉H₁₇ClO. This compound is characterized by a cyclopropane ring substituted with a tert-butoxy group and a chloromethyl group. It is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of 1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with tert-butyl alcohol and chloromethyl reagents. Industrial production methods often employ flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in hydrogen bonding and hydrophobic interactions, while the chloromethyl group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane can be compared with similar compounds such as:
1-Bromo-2-(tert-butoxymethyl)benzene: Similar in structure but contains a benzene ring instead of a cyclopropane ring.
1,1-Di-tert-butoxytrimethylamine: Contains two tert-butoxy groups and a trimethylamine moiety.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H17ClO |
---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
1-(chloromethyl)-1-[(2-methylpropan-2-yl)oxymethyl]cyclopropane |
InChI |
InChI=1S/C9H17ClO/c1-8(2,3)11-7-9(6-10)4-5-9/h4-7H2,1-3H3 |
InChI Key |
AJVYHKHLBCILOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1(CC1)CCl |
Origin of Product |
United States |
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